4-Ethylzimtsäure

Übersicht

Beschreibung

4-Ethylcinnamic acid is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Ethylcinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethylcinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

4-Ethylzimtsäurederivate haben vielversprechende Ergebnisse im Kampf gegen verschiedene bakterielle Infektionen gezeigt. Diese Verbindungen wurden gegen eine Reihe von grampositiven und gramnegativen Bakterien getestet und zeigten signifikante inhibitorische Wirkungen. Die Struktur von 4-Ethylzimtsäure ermöglicht Modifikationen, die ihre antimikrobielle Wirksamkeit verbessern können .

Antitumor-Eigenschaften

Die Forschung zeigt, dass bestimmte Derivate von this compound eine potente Antitumoraktivität aufweisen. Diese Verbindungen wurden mit Standardmedikamenten verglichen und haben in vitro gegen verschiedene Krebszelllinien, einschließlich Brust-, Gebärmutterhals- und Eierstockkrebszellen, Wirksamkeit gezeigt .

Antioxidative Wirkungen

Die antioxidativen Eigenschaften von this compound sind bemerkenswert, da sie radikalische Kettenreaktionen durch Elektronenspende an Radikale beenden und stabile Produkte bilden kann. Diese Wirkung trägt dazu bei, oxidativen Stress zu verhindern, der an zahlreichen chronischen Krankheiten beteiligt ist .

Neuroprotektive Anwendungen

Es wurde festgestellt, dass this compound neuroprotektive Wirkungen hat, die bei der Behandlung neurologischer Erkrankungen wie der Alzheimer-Krankheit hilfreich sein könnten. Ihre Derivate können mit Enzymen wie hAChE und hBuChE interagieren, die bei der Pathologie neurodegenerativer Erkrankungen relevant sind .

Entzündungshemmende und antidiabetische Wirkungen

Die entzündungshemmenden und antidiabetischen Wirkungen von this compound wurden dokumentiert. Ihre Fähigkeit, Entzündungsreaktionen zu modulieren und den Glukosestoffwechsel zu beeinflussen, macht sie zu einer interessanten Verbindung für weitere Forschung zur Behandlung von Diabetes und damit verbundenen Komplikationen .

Entwicklung biobasierter Materialien

This compound wird auf ihr Potenzial bei der Synthese biobasierter Funktionsmaterialien untersucht. Ihre photoaktiven Eigenschaften sind besonders nützlich bei der Herstellung von Biokunststoffen, die zur Reduzierung der globalen Erwärmung beitragen können, indem sie den CO2-Ausstoß im Zusammenhang mit der traditionellen Kunststoffproduktion senken .

Wirkmechanismus

Target of Action

The primary target of 4-Ethylcinnamic acid is the hydroxy-carboxylic acid receptor HCA2 (GPR109A) , a G protein-coupled receptor . This receptor plays a crucial role in mediating the biological effects of this compound.

Biochemical Pathways

The compound is involved in the phenylpropanoid pathway , which is responsible for the biosynthesis of lignin . This pathway is crucial for plant development and defense. The compound’s interaction with its target can affect this pathway and its downstream effects.

Pharmacokinetics

A related compound, cinnamic acid, has been quantified in human plasma using uplc–esi–ms/ms , suggesting that similar methods could be used to study the pharmacokinetics of 4-Ethylcinnamic acid.

Result of Action

It is known that cinnamic acid derivatives play a role in treating various conditions, including cancer, bacterial infections, diabetes, and neurological disorders

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Ethylcinnamic acid. For example, the compound’s antibacterial properties were found to be robust and sustained, maintaining a 99% antibacterial ratio after two months of exposure to the air environment . This suggests that the compound’s action can be influenced by environmental conditions.

Biochemische Analyse

Biochemical Properties

4-Ethylcinnamic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as cinnamate 4-hydroxylase, which is involved in the phenylpropanoid pathway. This interaction leads to the hydroxylation of 4-Ethylcinnamic acid, forming 4-ethyl-4-hydroxycinnamic acid. Additionally, 4-Ethylcinnamic acid can inhibit certain enzymes, such as lipoxygenases, which are involved in the metabolism of fatty acids .

Cellular Effects

4-Ethylcinnamic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cellular response to oxidative stress. Furthermore, 4-Ethylcinnamic acid affects cell signaling pathways by inhibiting the activity of protein kinases, leading to altered cellular responses .

Molecular Mechanism

The molecular mechanism of 4-Ethylcinnamic acid involves its interaction with biomolecules at the molecular level. It binds to specific enzymes, inhibiting their activity and thereby modulating biochemical pathways. For instance, 4-Ethylcinnamic acid inhibits the activity of lipoxygenases by binding to their active sites, preventing the conversion of fatty acids into inflammatory mediators. This inhibition results in reduced inflammation and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Ethylcinnamic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures. Long-term studies have shown that 4-Ethylcinnamic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activities and modulation of gene expression .

Dosage Effects in Animal Models

The effects of 4-Ethylcinnamic acid vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as antioxidant and anti-inflammatory activities. At high doses, 4-Ethylcinnamic acid can cause toxic effects, including liver damage and oxidative stress. These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

4-Ethylcinnamic acid is involved in several metabolic pathways, including the phenylpropanoid pathway. It interacts with enzymes such as cinnamate 4-hydroxylase, which catalyzes its hydroxylation. Additionally, 4-Ethylcinnamic acid can affect metabolic flux by modulating the activity of key enzymes involved in fatty acid metabolism, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, 4-Ethylcinnamic acid is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, 4-Ethylcinnamic acid can accumulate in specific compartments, such as the endoplasmic reticulum, where it exerts its biochemical effects .

Subcellular Localization

4-Ethylcinnamic acid is localized to various subcellular compartments, including the endoplasmic reticulum and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular localization of 4-Ethylcinnamic acid is crucial for its activity, as it allows the compound to interact with specific enzymes and biomolecules within these compartments .

Eigenschaften

IUPAC Name |

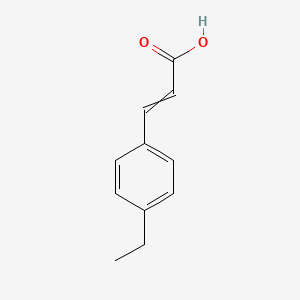

(E)-3-(4-ethylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-9-3-5-10(6-4-9)7-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIIVCHICYNWSG-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28784-98-7 | |

| Record name | 2-Propenoic acid, 3-(4-ethylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.